ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of bromine and trifluoroethyl groups in this compound imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 4-bromo-1H-pyrazole-5-carboxylate with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The pyrazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a potential precursor for the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards its target, while the pyrazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-1H-pyrazole-5-carboxylate: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate: Contains a chlorine atom instead of bromine, which can affect its reactivity and applications.
Ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate: The position of the carboxylate group is different, leading to variations in chemical behavior.
Uniqueness
Ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both bromine and trifluoroethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and make it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
ethyl 4-bromo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF3N2O2/c1-2-16-7(15)6-5(9)3-13-14(6)4-8(10,11)12/h3H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFPAQPNFRPCAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1CC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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